Unii-H73C5W8fne

antifungal chitin biosynthesis enzyme inhibition

Standard pseurotin mixtures lack PCSK9 activity. For cholesterol-cancer research, specify Pseurotin A (CAS 58523-30-1). - **Uniquely validated:** PCSK9-LDLR inhibition (IC50 1.2 µM) and oral efficacy (10 mg/kg) - not reported for any other pseurotin analog. - **Dual mechanism:** Reduces both plasma cholesterol and 17β-estradiol for hormone-dependent cancer studies. - **Supply:** >98% purity, low cytotoxicity (IC50 ≥1000 µM), in vivo safety (LD50 >550 mg/kg).

Molecular Formula C22H25NO8
Molecular Weight 431.4 g/mol
Cat. No. B15586033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-H73C5W8fne
Molecular FormulaC22H25NO8
Molecular Weight431.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+/t14-,15-,19?,21?,22+/m0/s1
InChIKeySLYDIPAXCVVRNY-HNUUDHGJSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseurotin A: Multi-Target Pharmacological Research Compound


Unii-H73C5W8fne, chemically identified as Pseurotin A, is a secondary metabolite isolated from various Aspergillus and Penicillium fungal species, characterized by a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure [1]. It functions as a competitive inhibitor of chitin synthase [2], a suppressor of proprotein convertase subtilisin/kexin type-9 (PCSK9) secretion [3], and an inhibitor of immunoglobulin E (IgE) production [4], among other activities. Its complex spiro-heterocyclic architecture, low intrinsic cytotoxicity (IC50 ≥ 1000 µM against human lung fibroblasts) [5], and proven in vivo efficacy in xenograft models [3] distinguish it from simpler, single-target fungal metabolites.

1 Fungal metabolite multi-target probe for pathway studies
2 PCSK9-LDLR axis signaling and cholesterol metabolism research
3 Chitin synthase inhibition & azole synergy screening
4 IgE/STAT-mediated B-cell immunomodulation studies
5 Neuritogenic signaling & neurotrophic mimetic assays

Pseurotin A: Irreplaceable Among Analogs


Substituting Unii-H73C5W8fne (Pseurotin A) with structurally similar pseurotin-family compounds or alternative chitin synthase inhibitors is scientifically unjustified due to stark differences in potency, target selectivity, and biological outcome. For instance, the 8-O-demethyl analog exhibits less than half the chitin synthase inhibitory activity (IC50 192 µM vs. 81 µM) [1], while the 10-deoxy analog is a more potent IgE suppressor but lacks the multi-target profile of Pseurotin A [2]. Furthermore, pseurotin D shows negligible antiparasitic activity (IC50 > 50 µM) compared to Pseurotin A's diverse bioactivity [3], and alternative chitin synthase inhibitors like nikkomycin Z and polyoxin D operate via different mechanisms and lack Pseurotin A's PCSK9-modulatory and neuritogenic properties. Even the biosynthetic precursor azaspirene does not replicate the full spectrum of Pseurotin A's validated in vivo effects [4]. These quantitative and functional divergences underscore that generic substitution based on structural similarity or nominal target class would compromise experimental reproducibility and therapeutic validity.

Demethylated analogs shift activity

8-O-demethylpseurotin A shows reduced chitin synthase target engagement and lacks PCSK9, glioma, or neuritogenic data.

Deoxy analogs lack in vivo validation

10-deoxypseurotin A has only IgE suppression reported with no systemic efficacy, cytotoxicity profile, or PCSK9 modulation.

Alternate chitin synthase inhibitors differ in target site

Nikkomycin Z and polyoxin D target UDP-N-acetylglucosamine binding, introducing distinct selectivity and PK profiles.

Pseurotin A: Quantitative Differentiation from Analogs


Chitin Synthase Inhibition vs. Closest Analog

Pseurotin A (Unii-H73C5W8fne) exhibits a 2.4-fold greater inhibitory potency against solubilized chitin synthase compared to its direct analog 8-O-demethylpseurotin A. The IC50 of Pseurotin A was determined to be 81 µM, while 8-O-demethylpseurotin A required an IC50 of 192 µM [1]. Both compounds inhibit both solubilized and membrane-bound enzyme forms but lack antifungal or antibacterial activity [1].

Chitin synthase inhibition
Head-to-head
Pseurotin A IC50 81 µM
8-O-Demethyl IC50 192 µM
Reported higher inhibitory response in head-to-head assay; supports chitin synthase inhibitor screening.
No standalone antifungal activity; synergy with azoles reported.
antifungal chitin biosynthesis enzyme inhibition

Unique PCSK9-LDLR Axis Inhibition

In assays measuring inhibition of IgE production in stimulated mouse B-cells, Pseurotin A (Unii-H73C5W8fne) exhibits an IC50 of 3.6 µM . In contrast, structure-activity relationship studies identified 10-deoxypseurotin A as a significantly more potent IgE inhibitor, with an IC50 of 0.066 µM, representing a 55-fold increase in potency relative to Pseurotin A [1]. This comparison underscores that while Pseurotin A is a validated inhibitor, its 10-deoxy analog may be preferable for studies focused solely on IgE suppression.

PCSK9-LDLR modulation
Class-level
IC50 1.20 µM (HepG2); oral 10 mg/kg in vivo
All other family members: no PCSK9 data reported
Reported exclusive PCSK9 axis modulation within pseurotin class; supports pathway-specific research.
In vivo target engagement confirmed by IHC/Western blot.
immunomodulation allergy IgE inhibition

Multi-Target Polypharmacology Profile

Pseurotin A (Unii-H73C5W8fne) lowers PCSK9 secretion in cultured HepG2 hepatocellular carcinoma cells with an IC50 of 1.20 µM [1]. This mechanism is corroborated by surface plasmon resonance (SPR) demonstrating inhibition of PCSK9-LDLR interaction at concentrations of 10-150 µM [1]. In vivo, daily oral administration of 10 mg/kg Pseurotin A significantly suppressed the progression of hormone-dependent BT-474 breast cancer cells in an orthotopic nude mouse xenograft model, reduced PCSK9 expression in tumor tissue and liver, normalized LDLR levels, and decreased plasma cholesterol and 17β-estradiol [1]. This profile contrasts sharply with other pseurotin analogs (e.g., pseurotin D, 8-O-demethylpseurotin A) for which no PCSK9-modulatory activity has been reported [2]. While monoclonal antibodies (e.g., evolocumab, alirocumab) are clinically used PCSK9 inhibitors, Pseurotin A represents a unique small-molecule alternative with oral bioavailability and demonstrated anti-tumor efficacy in preclinical models.

Polypharmacology breadth
Cross-study
5
distinct bioactivities: chitin synthase, IgE, PCSK9, antiglioma, neuritogenic
May support multi-target phenotypic screening; diverse endpoints reported across studies.
No other pseurotin analog exhibits more than two activities concurrently.
PCSK9 cholesterol metabolism breast cancer

Cytotoxicity Selectivity in Fibroblasts

Pseurotin A (Unii-H73C5W8fne) and the co-isolated cycloaspeptide A exhibit very low cytotoxicity against human lung fibroblasts, with an IC50 ≥ 1000 µM [1]. This favorable safety window is not universally shared among pseurotin-family compounds; for instance, some synthetic analogs and other fungal metabolites (e.g., fumitremorgin C) show significant cytotoxicity at much lower concentrations (IC50 in the low µM range) [2]. The low cytotoxicity of Pseurotin A supports its use in cell-based assays and in vivo models where maintaining cellular viability is critical.

Cytotoxicity selectivity
Supporting
Fibroblast IC50 ≥ 1000 µM; ≥833-fold vs PCSK9 IC50
Reported selectivity window supports cell-based screening; target-specific effect context.
In vivo LD50 >550 mg/kg (>50-fold margin).
cytotoxicity safety therapeutic window

Neuritogenic Activity Comparable to β-NGF

Pseurotin A (Unii-H73C5W8fne) demonstrates moderate antibacterial activity against the phytopathogenic bacteria Erwinia carotovora and Pseudomonas syringae, with IC50 values of 220 µg/ml and 112 µg/ml, respectively [1]. In contrast, the co-isolated cycloaspeptide A showed no significant activity against these strains, and 8-O-demethylpseurotin A and pseurotin D were not reported to have antibacterial activity [2]. This selective activity, albeit moderate, positions Pseurotin A as a useful reference compound for studying natural product inhibitors of bacterial plant pathogens.

Neuritogenic induction
Cross-study
Pseurotin A: multipolar neurites at 0.4–25 µg/mL
β-NGF: comparable morphology (reference)
Reported neuritogenic response comparable to β-NGF; may support neurotrophic signaling studies.
Activity independent of chitin synthase inhibition.
antibacterial phytopathogen agricultural

Pseurotin A: Optimized Application Scenarios


PCSK9-LDLR Axis in Cancer Recurrence

Researchers studying chitin synthase inhibition as an antifungal strategy should procure Unii-H73C5W8fne (Pseurotin A) as a benchmark competitive inhibitor. With an IC50 of 81 µM against the solubilized enzyme [1], it provides a well-characterized, moderately potent reference compound. Its direct comparator, 8-O-demethylpseurotin A, is 2.4-fold less active (IC50 192 µM) [1], making Pseurotin A the preferred choice for establishing baseline inhibition in enzymatic screens and for exploring structure-activity relationships around the spiro-heterocyclic core. Importantly, its lack of direct antifungal activity [1] allows researchers to dissect the role of chitin synthase inhibition separate from confounding antimicrobial effects.

Chitin Synthase Inhibition & Antifungal Synergy

For studies aimed at elucidating PCSK9 biology in hormone-dependent breast cancer, prostate cancer, or hypercholesterolemia, Unii-H73C5W8fne is a unique, first-in-class small-molecule lead. It inhibits PCSK9 secretion in HepG2 cells with an IC50 of 1.20 µM [2] and suppresses PCSK9-LDLR interaction as confirmed by SPR [2]. Critically, oral administration at 10 mg/kg in an orthotopic breast cancer xenograft model suppressed tumor progression and recurrence, reduced PCSK9 expression, and normalized LDLR levels [2]. No other pseurotin analog (e.g., pseurotin D, 8-O-demethylpseurotin A) possesses this validated in vivo activity, making Unii-H73C5W8fne an irreplaceable tool compound for PCSK9-targeted research.

IgE-Mediated Allergy & B-Cell Immunomodulation

Unii-H73C5W8fne (Pseurotin A) is an ideal reference compound for immunology screens focused on IgE suppression, given its validated IC50 of 3.6 µM against IgE production in stimulated B-cells . Its exceptionally low cytotoxicity towards human lung fibroblasts (IC50 ≥ 1000 µM) [3] minimizes false-positive results in cell-based immunoassays. While the analog 10-deoxypseurotin A is a more potent IgE inhibitor (IC50 0.066 µM) [4], Pseurotin A's broader multi-target profile (chitin synthase, PCSK9) and established in vivo safety data [3] make it the more reliable choice for primary screens seeking balanced activity and low toxicity.

Neuronal Differentiation & Neurotrophic Mimetics

In agricultural biotechnology programs targeting bacterial plant pathogens, Unii-H73C5W8fne serves as a reference for moderate, selective antibacterial activity. It inhibits the growth of Erwinia carotovora and Pseudomonas syringae with IC50 values of 220 µg/ml and 112 µg/ml, respectively [3], while the co-isolated cycloaspeptide A and other pseurotin analogs show no such activity [REFS-1, REFS-4]. This differential activity provides a quantifiable benchmark for screening natural product libraries and for investigating the mechanism of action against economically important phytopathogens.

Application
Selection Property
Validation Focus
PCSK9-LDLR axis signaling studies
PCSK9-LDLR interaction modulation
PCSK9 secretion and SPR binding endpoint review
Chitin synthase inhibition & synergy research
Competitive chitin synthase inhibition profile
Solubilized enzyme inhibition and azole synergy assays
B-cell IgE and STAT signaling studies
IgE production suppression and STAT phosphorylation
B-cell differentiation and proliferation endpoints
Neuronal differentiation & neurotrophic mimetic research
Neuritogenic induction comparable to β-NGF
PC12 neurite outgrowth and glioma cell-model endpoints
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